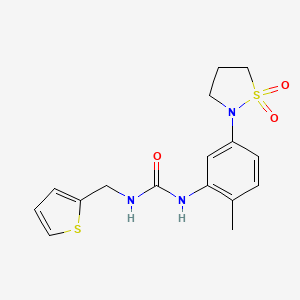

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12-5-6-13(19-7-3-9-24(19,21)22)10-15(12)18-16(20)17-11-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYQJMMEGFSIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

The compound features several key structural components:

- Dioxidoisothiazolidine moiety : This unique ring structure is thought to contribute significantly to the biological activity of the compound.

- Urea link : The urea functional group is known for its ability to interact with various biological targets.

- Aromatic groups : The presence of thiophen and methylphenyl groups enhances the compound's pharmacological properties.

Chemical Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 320.37 g/mol |

| Melting Point | Not specified |

The biological activity of This compound can be attributed to its ability to bind with specific proteins or enzymes, modulating their activity. This interaction can lead to alterations in cellular processes and signaling pathways, resulting in various pharmacological effects.

Pharmacological Effects

Initial studies suggest that this compound exhibits a range of biological activities:

- Anticancer properties : Research indicates potential efficacy against certain cancer cell lines, likely due to its structural complexity and ability to disrupt cellular signaling pathways.

- Antimicrobial activity : The thiophen moiety may enhance the compound's antibacterial properties, making it a candidate for further investigation in infectious disease contexts.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of similar compounds featuring isothiazolidine rings. The findings indicated that modifications to the dioxidoisothiazolidine structure could enhance cytotoxicity against breast cancer cell lines. The study highlighted that compounds with similar structures exhibited IC values in the low micromolar range, suggesting significant anticancer potential.

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) investigated the antimicrobial properties of various urea derivatives. The results demonstrated that compounds with thiophen groups showed enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Summary Table of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | Journal of Medicinal Chemistry (2023) |

| Antimicrobial | Effective against Gram-positive bacteria | Smith et al. (2023) |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea?

Answer:

The synthesis of urea derivatives typically involves reacting an isocyanate with an amine under controlled conditions. For this compound:

- Key reagents : A thiophen-2-ylmethylamine derivative and an isocyanate precursor containing the 1,1-dioxidoisothiazolidin-2-yl moiety.

- Reaction conditions : Use inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography or recrystallization.

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Analyze H and C NMR to verify substituent positions (e.g., thiophene methylene protons and isothiazolidine ring signals).

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

- X-ray crystallography : For unambiguous confirmation, employ single-crystal X-ray diffraction. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement .

Advanced: How might steric and electronic effects influence the reactivity of the urea moiety in this compound?

Answer:

- Steric hindrance : The 2-methylphenyl group may restrict rotational freedom, affecting binding interactions in biological assays.

- Electronic effects : The electron-withdrawing 1,1-dioxidoisothiazolidin-2-yl group could polarize the urea carbonyl, enhancing hydrogen-bonding capacity.

- Methodological approach : Perform DFT calculations to map electrostatic potentials and compare with experimental IR/Raman spectra to validate electronic effects .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

- Controlled variables : Standardize assay conditions (e.g., solvent, pH, temperature) to minimize variability.

- Dose-response curves : Use multiple concentrations to assess potency (e.g., IC) and efficacy.

- Data reconciliation : Cross-reference with structural analogs (e.g., thiophene-containing ureas) to identify trends in activity .

- Statistical analysis : Apply ANOVA or Bayesian modeling to quantify uncertainty .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure controls : Avoid inhalation/ingestion; implement engineering controls (e.g., local exhaust ventilation).

- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with appropriate agents. Alcohol-resistant foam is recommended for fire suppression .

Advanced: What experimental strategies can elucidate this compound’s environmental fate?

Answer:

- Degradation studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light).

- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess aquatic impacts.

- Computational modeling : Apply EPI Suite or similar tools to predict bioaccumulation and persistence .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound?

Answer:

- Structural analogs : Synthesize derivatives with modified substituents (e.g., varying thiophene or isothiazolidine groups).

- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor at 254 nm for urea absorbance.

- GC-MS : For volatile impurities, employ a DB-5 column with helium carrier gas.

- Validation : Ensure linearity (R > 0.99) and LOD/LOQ compliance with ICH guidelines .

Advanced: How can computational methods predict this compound’s metabolic pathways?

Answer:

- Software tools : Use MetaSite or GLORYx to simulate phase I/II metabolism.

- Docking studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential oxidation sites.

- Experimental validation : Compare predictions with in vitro microsomal assays .

Advanced: What strategies resolve crystallographic disorder in the 1,1-dioxidoisothiazolidin-2-yl group?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.